2-(4-chlorophenyl)-N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound that features a combination of benzoxazole, furan, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the chlorophenyl and nitrophenyl groups through substitution reactions. The final step often involves the formation of the imine linkage under mild conditions using reagents such as anhydrous ethanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and nitroso compounds.
Scientific Research Applications
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole cores but different substituents.
Furan derivatives: Compounds with furan rings and various functional groups.
Nitrophenyl derivatives: Compounds containing nitrophenyl groups with different linkages.
Uniqueness
(E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(2-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its combination of structural motifs, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C24H14ClN3O4 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(2-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H14ClN3O4/c25-16-7-5-15(6-8-16)24-27-20-13-17(9-11-23(20)32-24)26-14-18-10-12-22(31-18)19-3-1-2-4-21(19)28(29)30/h1-14H |
InChI Key |
ZTWDQNAHYITOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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